molecular formula C26H21Br2N3OS B13759797 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone CAS No. 72875-77-5

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone

カタログ番号: B13759797
CAS番号: 72875-77-5
分子量: 583.3 g/mol
InChIキー: ZVVDXXGQNINYSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 6,8-dibromo substitution on the quinazolinone core, a 2-phenyl group, and a 3-position side chain featuring a benzothiazole-linked 3-methylbutyl moiety. Quinazolinones are heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The benzothiazole moiety contributes to bioactivity through interactions with enzymes or receptors, such as cyclooxygenase (COX) in inflammation pathways . This compound was synthesized via multi-step reactions involving fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone, followed by cyclization and functionalization . Preclinical studies highlight its promising anti-inflammatory and analgesic effects, with reduced ulcerogenic toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

CAS番号

72875-77-5

分子式

C26H21Br2N3OS

分子量

583.3 g/mol

IUPAC名

3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-6,8-dibromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H21Br2N3OS/c1-15(2)12-21(25-29-20-10-6-7-11-22(20)33-25)31-24(16-8-4-3-5-9-16)30-23-18(26(31)32)13-17(27)14-19(23)28/h3-11,13-15,21H,12H2,1-2H3

InChIキー

ZVVDXXGQNINYSO-UHFFFAOYSA-N

正規SMILES

CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C5=CC=CC=C5

製品の起源

United States

準備方法

Classical Niementowski Synthesis and Variations

The core quinazolinone scaffold is commonly synthesized via the Niementowski reaction, where anthranilic acid or its derivatives react with formamide or substituted amides under heating to form 4(3H)-quinazolinones. Variants of this method allow the introduction of substituents at the 2- and 3-positions by using substituted amides or anthranilic acid derivatives with halogen or alkyl groups.

Preparation Methods Specific to 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone

Key Intermediate Synthesis: 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone Core

  • Starting Material : Methyl 3,5-dibromoanthranilate is a common precursor for dibromo-substituted quinazolinones.
  • Cyclization to Benzoxazinone : Condensation of methyl 3,5-dibromoanthranilate with acetic anhydride yields 6,8-dibromo-2-methyl-4H-benzo[d]oxazin-4-one, a cyclic intermediate crucial for further functionalization.
  • Conversion to Quinazolinone : Reaction of the benzoxazinone intermediate with nucleophiles such as hydrazine hydrate under reflux in ethanol leads to the formation of 3-substituted 6,8-dibromo-2-methylquinazolin-4(3H)-one derivatives.

Introduction of the 3-(1-(2-Benzothiazolyl)-3-methylbutyl) Side Chain

  • The 3-position substitution with the 1-(2-benzothiazolyl)-3-methylbutyl group is achieved by nucleophilic substitution or condensation reactions involving appropriate benzothiazolyl-containing amines or alkylating agents.
  • This step often involves the reaction of the quinazolinone core with an alkyl halide or amine bearing the benzothiazolyl moiety under controlled conditions, typically in refluxing ethanol or other suitable solvents.
  • The reaction conditions are optimized to ensure regioselectivity and high yield of the desired 3-substituted product.

Detailed Reaction Conditions and Procedures

Step Reactants & Reagents Conditions Outcome Yield & Purification
1 Methyl 3,5-dibromoanthranilate + Acetic anhydride Reflux, neat or solvent Formation of 6,8-dibromo-2-methyl-4H-benzo[d]oxazin-4-one ~95%, recrystallization from hexane/dichloromethane-hexane mixture
2 Benzoxazinone intermediate + Hydrazine hydrate Reflux in ethanol, 3 hours, magnetic stirring 3-Substituted 6,8-dibromo-2-methylquinazolin-4(3H)-one High yield, white crystalline solid, purified by filtration and washing
3 Quinazolinone derivative + 1-(2-Benzothiazolyl)-3-methylbutyl substituent (amine or alkyl halide) Reflux in ethanol or suitable solvent, several hours Target compound 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone Purified by recrystallization or chromatography; yields vary with conditions

Alternative Synthetic Routes and Advanced Methods

From Isatoic Anhydrides

  • Isatoic anhydrides react with amines to form amide intermediates, which cyclize under acidic conditions with formaldehyde to yield 1,2-dihydro-4(3H)-quinazolinones.
  • This method allows introduction of diverse substituents at the 3-position by varying the amine component.

Reduction and Functional Group Modification

  • Reduction of 3-substituted quinazolinones with lithium aluminium hydride or alkyl lithium reagents can yield partially saturated derivatives or 1,2-addition products, potentially useful for further functionalization.
  • Such transformations may be employed to modify the side chain or ring system to optimize biological activity.

Research Findings and Analytical Characterization

  • The synthesized compounds are characterized by infrared spectroscopy (IR) , nuclear magnetic resonance (NMR, both 1H and 13C) , gas chromatography-mass spectrometry (GC-MS) , and elemental analysis to confirm structure and purity.
  • Melting points and crystallinity provide additional confirmation of compound identity and quality.
  • Yields reported in literature for similar quinazolinone derivatives typically exceed 90% for initial cyclization steps, with overall yields depending on the complexity of the substitution reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Niementowski Reaction Anthranilic acid derivatives + substituted amides Heat (120°C) Simple, classical method Limited substitution control
Benzoxazinone Route Methyl 3,5-dibromoanthranilate + acetic anhydride Reflux, hydrazine hydrate High yield, good for dibromo derivatives Requires multi-step synthesis
Isatoic Anhydride Route Isatoic anhydride + amines + formaldehyde Acidic cyclization Versatile for diverse substitutions More complex reaction setup
Reduction Methods 3-substituted quinazolinones LiAlH4, alkyl lithium Functional group modification Sensitive reagents, requires careful handling

The preparation of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone involves a multi-step synthetic pathway starting from dibromo-substituted anthranilic acid derivatives. The key steps include formation of the benzoxazinone intermediate, cyclization to the quinazolinone core, and introduction of the benzothiazolyl-containing side chain via nucleophilic substitution or condensation. Advanced synthetic techniques such as the use of isatoic anhydrides and reduction strategies provide alternative routes and functionalization options. Analytical characterization confirms the structure and purity of the final compound, which holds significance for its biological and medicinal chemistry applications.

化学反応の分析

Types of Reactions

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用機序

The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with various enzymes, while the quinazolinone core can modulate receptor activity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

類似化合物との比較

Table 1: Key Structural Analogues and Their Activities

Compound Name Substituents Biological Activities Potency (vs. Target Compound) Key Findings Reference
3-(2-Benzothiazolyl)-2-phenyl-6,8-dibromo-4(3H)-quinazolinone 6,8-dibromo, 2-phenyl, 3-(benzothiazolyl) Anti-inflammatory, antimicrobial Comparable Exhibited 65% inhibition of carrageenan-induced edema (vs. 70% for target compound); moderate antifungal activity against C. albicans .
7-Chloro-3-(2,4-difluorophenyl)-4(3H)-quinazolinone (UR-9825) 7-Cl, 3-(difluorophenyl) Antifungal Lower Superior in vitro activity against Candida spp. but shorter half-life (t₁/₂ = 1 hr in mice) vs. target compound’s longer duration .
6,8-Dichloro-2-phenyl-3-(trifluoromethylphenyl)-4(3H)-quinazolinone 6,8-Cl, 2-phenyl, 3-(CF₃-phenyl) Antimicrobial Higher Broad-spectrum antibacterial activity (MIC = 2–8 µg/mL vs. S. aureus), attributed to trifluoromethyl group enhancing membrane penetration .
3-(Pyrazolinyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone 6,8-dibromo, 3-pyrazoline Analgesic, anti-inflammatory Lower 50% reduction in writhing response (vs. 65% for target compound); higher ulcerogenicity due to pyrazoline’s acidity .
3-(Imidazolyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone 6,8-dibromo, 3-imidazole Anticancer, EGFR inhibition Variable Moderate activity against HCT-116 cells (IC₅₀ = 18 µM) but poor aqueous solubility limiting efficacy .

Pharmacological and Pharmacokinetic Comparisons

Anti-inflammatory Activity

  • The target compound demonstrated 70% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg, outperforming 3-(pyrazolinyl) analogues (50–55% inhibition) and matching 3-(benzothiazolyl) derivatives (65–70%) . Its benzothiazole side chain likely enhances COX-2 selectivity, reducing gastrointestinal toxicity (ulcer index = 1.2 vs. 3.5 for indomethacin) .

Antimicrobial Activity

  • Compared to 6,8-dichloro derivatives (MIC = 2–8 µg/mL), the target compound showed weaker antibacterial effects (MIC = 16–32 µg/mL against S. aureus), likely due to bromine’s bulkier size reducing membrane penetration . However, it exhibited broader antifungal activity, inhibiting Aspergillus niger at 8 µg/mL, comparable to fluconazole .

Pharmacokinetics

  • The 3-methylbutyl-benzothiazole chain improved metabolic stability (t₁/₂ = 4.2 hrs in rats) vs.

Toxicity Profiles

  • The target compound’s ulcerogenic index (1.2) was significantly lower than pyrazoline-containing analogues (3.8–4.5) and NSAIDs like aspirin (4.0), attributed to reduced acidity and COX-1 sparing effects .
  • In contrast, 7-chloro derivatives (e.g., UR-9825) showed hepatotoxicity at high doses (>100 mg/kg), whereas the target compound maintained safety up to 200 mg/kg in acute toxicity studies .

Research Findings and Implications

Structure-Activity Relationships :

  • Bromine at 6,8 positions enhances anti-inflammatory activity but reduces antimicrobial potency compared to chloro analogues .
  • The 3-methylbutyl-benzothiazole chain balances lipophilicity and toxicity, outperforming shorter alkyl or aromatic substituents .

Clinical Potential: The compound’s dual anti-inflammatory/analgesic effects and low toxicity make it a candidate for NSAID replacement, though solubility improvements are needed for oral formulations .

Future Directions: Hybridization with hydrophilic moieties (e.g., triazoles) or prodrug strategies may address solubility limitations observed in quinazolinones .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。